Cas no 873857-62-6 (Fidaxomicin)

Fidaxomicin is a macrocyclic antibiotic specifically designed for the treatment of Clostridioides difficile infections (CDI). Its narrow-spectrum activity selectively targets C. difficile while minimizing disruption to the gut microbiota, reducing the risk of dysbiosis and secondary infections. Fidaxomicin inhibits bacterial RNA polymerase with high specificity, exhibiting potent bactericidal effects against C. difficile strains, including some resistant to metronidazole or vancomycin. Clinical studies demonstrate its efficacy in achieving sustained clinical cure rates with lower recurrence compared to standard therapies. Its limited systemic absorption enhances localized action in the gastrointestinal tract, improving safety profiles. Fidaxomicin is particularly advantageous for recurrent CDI cases and patients requiring microbiota preservation.
Fidaxomicin structure
Fidaxomicin structure
商品名:Fidaxomicin
CAS番号:873857-62-6
MF:C52H74Cl2O18
メガワット:1058.0392
MDL:MFCD27976367
CID:836674
PubChem ID:10034073

Fidaxomicin 化学的及び物理的性質

名前と識別子

    • Fidaxomicin
    • R-Tiacumicin B
    • Tiacumicin B
    • OPT-80
    • PAR-101
    • 3-(((6-Deoxy-4-O-(3,5-dichloro-2-ethyl-4,6-dihydroxybenzoyl)-2-O-methyl-b-D-mannopyranosyl)oxy)-methyl)-12(R)-[(6-deoxy-5-C-methyl-4-O-(2-methyl-1-oxopropyl)-b-D-lyxo-hexopyranosyl)oxy]-11(S)-ethyl-8(S)-hydroxy-18(S)-(1(R)-hydroxyethyl)-9,13,15-trimethyloxacyclooctadeca-3,5,9,13,15-pentaene-2-one
    • Lipiarmycin
    • Clostomicin B1
    • Fidaxomycin
    • Lipiarmycin A3
    • [(2R,3S,4S,5S,6R)-6-[[(3E,5Z,8S,9E,11S,12R,13E,15E,18S)-12-[(2R,3S,4R,5S)-3,4-Dihydroxy-6,6-dimethyl
    • Dificid
    • Dificlir
    • Lipiarmicin
    • Difimicin
    • Z5N076G8YQ
    • Lipiarmycin A 3
    • Fidaxomicin [USAN:INN]
    • Lipiarrmycin
    • PAR 01
    • Clostomycin B1
    • Fidaxomicin (Dificid)
    • Fidaxomicin, >=98% (HPLC)
    • GTPL10909
    • FI8
    • DB08874
    • Q5446672
    • MDL: MFCD27976367
    • インチ: 1S/C52H74Cl2O18/c1-13-30-22-26(6)33(56)18-16-15-17-31(23-66-51-45(65-12)42(61)44(29(9)67-51)69-49(64)35-32(14-2)36(53)39(58)37(54)38(35)57)48(63)68-34(28(8)55)20-19-25(5)21-27(7)43(30)70-50-41(60)40(59)46(52(10,11)72-50)71-47(62)24(3)4/h15-17,19,21-22,24,28-30,33-34,40-46,50-51,55-61H,13-14,18,20,23H2,1-12H3/b16-15+,25-19+,26-22+,27-21+,31-17+/t28-,29-,30+,33+,34+,40-,41+,42+,43+,44-,45+,46+,50-,51-/m1/s1
    • InChIKey: ZVGNESXIJDCBKN-UUEYKCAUSA-N
    • ほほえんだ: ClC1=C(C(=C(C(=C1C([H])([H])C([H])([H])[H])C(=O)O[C@]1([H])[C@@]([H])(C([H])([H])[H])O[C@]([H])([C@]([H])([C@@]1([H])O[H])OC([H])([H])[H])OC([H])([H])C1C(=O)O[C@]([H])([C@@]([H])(C([H])([H])[H])O[H])C([H])([H])C([H])=C(C([H])([H])[H])C([H])=C(C([H])([H])[H])[C@@]([H])([C@]([H])(C([H])=C(C([H])([H])[H])[C@]([H])(C([H])([H])C([H])=C([H])C=1[H])O[H])C([H])([H])C([H])([H])[H])O[C@@]1([H])[C@]([H])([C@]([H])([C@@]([H])(C(C([H])([H])[H])(C([H])([H])[H])O1)OC(C([H])(C([H])([H])[H])C([H])([H])[H])=O)O[H])O[H])O[H])Cl)O[H] |c:63,70,81,93,96|
    • BRN: 5228707

計算された属性

  • 水素結合ドナー数: 7
  • 水素結合受容体数: 18
  • 重原子数: 72
  • 回転可能化学結合数: 15
  • 複雑さ: 1970
  • 疎水性パラメータ計算基準値(XlogP): 6.4
  • トポロジー分子極性表面積: 267

じっけんとくせい

  • 密度みつど: 1.33
  • ゆうかいてん: 159.0 to 163.0 deg-C

Fidaxomicin セキュリティ情報

  • シグナルワード:Warning
  • 危害声明: H302-H315-H319-H335
  • 警告文: P261-P305+P351+P338
  • 規制条件コード:Q類(糖、アルカロイド、抗生物質、ホルモン)
  • ちょぞうじょうけん:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Fidaxomicin 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHENG KE LU SI SHENG WU JI SHU
sc-362739-1mg
Fidaxomicin,
873857-62-6 ≥98%
1mg
¥1692.00 2023-09-05
ChemScence
CS-3249-100mg
Fidaxomicin
873857-62-6 99.85%
100mg
$150.0 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6194-100mg
Fidaxomicin
873857-62-6 99.82%
100mg
¥ 1178 2023-09-07
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6194-1 mL * 10 mM (in DMSO)
Fidaxomicin
873857-62-6 99.82%
1 mL * 10 mM (in DMSO)
¥759.00 2022-02-28
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
F857914-100mg
Fidaxomicin
873857-62-6 98%
100mg
¥1,056.00 2022-01-14
DC Chemicals
DC1057-1 g
Fidaxomicin (Dificid)
873857-62-6 >98%
1g
$800.0 2022-02-28
LKT Labs
F285081-100 mg
Fidaxomicin
873857-62-6 ≥98%
100MG
$200.10 2023-07-11
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
F39750-50mg
Fidaxomicin
873857-62-6 99%
50mg
¥538.0 2023-09-07
Ambeed
A132323-100mg
(2R,3S,4S,5S,6R)-6-(((3E,5E,8S,9E,11S,12R,13E,15E,18S)-12-(((2R,3S,4R,5S)-3,4-Dihydroxy-5-(isobutyryloxy)-6,6-dimethyltetrahydro-2H-pyran-2-yl)oxy)-11-ethyl-8-hydroxy-18-((R)-1-hydroxyethyl)-9,13,15-trimethyl-2-oxooxacyclooctadeca-3,5,9,13,15-pentaen-3-yl)methoxy)-4-hydroxy-5-methoxy-2-methyltetrahydro-2H-pyran-3-yl 3,5-dichloro-2-ethyl-4,6-dihydroxybenzoate
873857-62-6 98%
100mg
$48.0 2025-02-25
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T6194-200 mg
Fidaxomicin
873857-62-6 99.82%
200mg
¥1945.00 2022-02-28

Fidaxomicin サプライヤー

Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:873857-62-6)Fidaxomicin
注文番号:A851944
在庫ステータス:in Stock
はかる:5g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 07:38
価格 ($):441.0

Fidaxomicin 関連文献

Fidaxomicinに関する追加情報

Introduction to Fidaxomicin (CAS No. 873857-62-6) in Modern Pharmaceutical Research

Fidaxomicin, a potent and highly selective antibiotic, is widely recognized for its efficacy in treating complex infections caused by Gram-negative bacteria. With the CAS No. 873857-62-6, this compound has garnered significant attention in the pharmaceutical industry due to its unique mechanism of action and minimal side effects. This introduction delves into the chemical properties, therapeutic applications, and recent advancements in research involving Fidaxomicin.

The chemical structure of Fidaxomicin belongs to the macrolide family, characterized by a large lactone ring and multiple sugar moieties. Its molecular formula, C₅₈H₈₃NO₁₉, underscores its complex composition, which contributes to its high specificity against bacterial ribosomes. Unlike traditional macrolides such as erythromycin, Fidaxomicin exhibits enhanced stability in human serum, making it an attractive candidate for clinical use.

One of the most compelling aspects of Fidaxomicin is its mechanism of action. It binds to the 30S ribosomal subunit of Gram-negative bacteria, inhibiting protein synthesis by blocking the exit tunnel of nascent peptides. This targeted approach not only ensures high efficacy but also reduces the likelihood of bacterial resistance development. Recent studies have highlighted its exceptional activity against multidrug-resistant strains of *Escherichia coli* and *Pseudomonas aeruginosa*, which pose significant challenges in clinical settings.

The therapeutic applications of Fidaxomicin have expanded significantly over the past decade. Initially approved for the treatment of complicated urinary tract infections (cUTIs) and acute bacterial skin and skin structure infections (ABSSSIs), it has now been explored for broader indications. Clinical trials have demonstrated its effectiveness in patients with infections caused by carbapenem-resistant organisms, offering a promising alternative when traditional antibiotics fail.

Advances in synthetic chemistry have enabled the development of novel derivatives of Fidaxomicin with improved pharmacokinetic profiles. Researchers are investigating modifications to enhance its oral bioavailability and extend its spectrum of activity. For instance, studies have focused on incorporating fluorine atoms into its structure to bolster its antibacterial properties while maintaining safety.

The role of Fidaxomicin in antibiotic stewardship cannot be overstated. Its narrow spectrum and high efficacy make it an invaluable tool in combating resistant pathogens without promoting widespread resistance. Healthcare professionals are increasingly incorporating it into treatment guidelines for severe infections where other options are limited. This aligns with global efforts to address the growing crisis of antibiotic resistance.

Recent breakthroughs in microbiome research have also shed light on Fidaxomicin's potential beyond traditional infections. Studies suggest that it may modulate gut microbiota composition, offering insights into new therapeutic avenues for conditions like inflammatory bowel disease (IBD). While further research is needed, these findings underscore the compound's versatility and long-term potential.

The development of combination therapies involving Fidaxomicin is another area of active investigation. By pairing it with other antibiotics or antiviral agents, researchers aim to create synergistic effects that could overcome existing resistance mechanisms. Preliminary results from phase II trials indicate that such combinations may significantly reduce treatment duration while improving patient outcomes.

Regulatory agencies continue to monitor the use of Fidaxomicin closely to ensure its safe and effective application. Post-marketing surveillance programs have been instrumental in identifying rare adverse effects and optimizing dosing regimens. These efforts reflect a commitment to patient safety while maximizing therapeutic benefits.

In conclusion, Fidaxomicin (CAS No. 873857-62-6) represents a cornerstone in modern antibiotic therapy due to its unique properties and broad-spectrum activity against Gram-negative bacteria. Ongoing research continues to uncover new applications and improve upon its existing formulations, ensuring that it remains a critical asset in addressing infectious diseases worldwide.

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